N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide
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Overview
Description
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two phenyl groups and two amide groups attached to a bicyclo[2.2.1]hepta-2,5-diene core. The compound’s structure imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and dimethyl acetylenedicarboxylate forms the bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, which is then converted to the corresponding amide through a series of steps involving esterification, reduction, and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism by which N2,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: A precursor in the synthesis of the target compound.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another related compound used in synthetic routes.
2,5-Norbornadiene: A structurally similar compound with different functional groups.
Uniqueness
N~2~,N~3~-Diphenylbicyclo[221]hepta-2,5-diene-2,3-dicarboxamide stands out due to its dual phenyl and amide functionalities, which impart unique chemical and biological properties
Properties
CAS No. |
79632-19-2 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-N,3-N-diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-16-7-3-1-4-8-16)18-14-11-12-15(13-14)19(18)21(25)23-17-9-5-2-6-10-17/h1-12,14-15H,13H2,(H,22,24)(H,23,25) |
InChI Key |
LRYHZQBGAUDIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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